(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHHRRLOMYJVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound belonging to the pyrazole class of organic compounds. Its structure includes a pyrazole ring substituted with various functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and antioxidant properties.

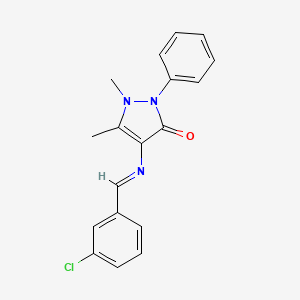

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Recent studies have shown that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with chlorinated aromatic groups have demonstrated enhanced activity against various bacterial strains. The antibacterial activity is often assessed using the well diffusion method, measuring the zone of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 3a | 12 | Staphylococcus aureus |

| 3b | 11 | Bacillus subtilis |

| 3c | 14 | Escherichia coli |

| 3d | 15 | Pseudomonas aeruginosa |

These results indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's antibacterial efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

In a study involving synthesized pyrazole derivatives, several compounds were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant capacity is typically evaluated using assays such as DPPH radical scavenging and ABTS assays. Pyrazole derivatives have been reported to exhibit significant scavenging activity, attributed to their ability to donate hydrogen atoms or electrons.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound A | 75 | 80 |

| Compound B | 68 | 72 |

| This compound | 70 | 78 |

These findings indicate that this compound possesses moderate antioxidant activity, which may contribute to its overall biological profile .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Substituents on the pyrazole ring and the nature of the side chains play essential roles in modulating its biological effects. Electron-withdrawing groups typically enhance antimicrobial and anticancer activities, while electron-donating groups may improve antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents (e.g., anthracene) increase dihedral angles, reducing planarity and altering crystal packing. The 3-Cl group, being smaller, may allow tighter intermolecular interactions .

- Hydrogen Bonding: Compounds with hydroxy (OH) or amino (NEt₂) groups exhibit stronger intramolecular H-bonding (e.g., O–H···N), stabilizing specific conformations absent in the chloro analog .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters of Selected Analogs

Structural Insights :

- Packing Efficiency : Methoxy and hydroxy analogs (e.g., MBA-dMPP) show tighter packing due to H-bonding, whereas chloro-substituted derivatives may rely on halogen bonding (C–Cl···π) for stabilization .

- Conformational Flexibility : The dihedral angle between the pyrazolone ring and aromatic substituents ranges from 10.4° (nearly coplanar) in carbazole derivatives to 88.02° in dimethoxy analogs, impacting solubility and bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-4-((3-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and how can reaction conditions influence yield and purity?

The compound is synthesized via Schiff base formation between 4-aminoantipyrine and 3-chlorobenzaldehyde under reflux in ethanol or methanol. Key steps include:

- Condensation Reaction : Optimized at 70–80°C for 6–8 hours with catalytic acetic acid to accelerate imine bond formation .

- Purification : Recrystallization from ethanol or acetonitrile yields pure crystals (purity >95%). Contamination by unreacted aldehyde is mitigated by monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

- Yield Optimization : Excess 3-chlorobenzaldehyde (1.2–1.5 eq.) improves conversion rates (up to 85%), while prolonged heating (>10 hours) risks decomposition.

Q. How is the molecular and crystal structure of this compound characterized, and what tools are essential for accurate determination?

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) resolves the E-configuration of the azomethine bond and dihedral angles between aromatic rings. For example, the pyrazole ring and 3-chlorophenyl ring form a dihedral angle of 19.0(1)° .

- Software : SHELXL (for refinement) and OLEX2 (for structure solution) are critical. Hydrogen bonding networks are analyzed using Mercury 4.0 .

- Validation : R-factor thresholds (<0.05) and residual electron density maps ensure reliability .

Q. What spectroscopic techniques confirm the identity and purity of the compound?

- FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=N), ~1680 cm⁻¹ (C=O pyrazolone), and ~760 cm⁻¹ (C-Cl) confirm functional groups .

- NMR : ¹H NMR (DMSO-d6) shows signals at δ 8.5 ppm (CH=N), δ 2.1–2.3 ppm (N-CH3), and δ 7.2–7.8 ppm (aromatic protons) .

- UV-Vis : λmax ~350 nm (π→π* transitions in conjugated Schiff base) .

Advanced Research Questions

Q. How do polymorphic variations affect the physicochemical properties of this compound, and what methods identify distinct polymorphs?

- Polymorph Characterization : SC-XRD distinguishes monoclinic (P21/c) vs. triclinic (P-1) systems. For example, a second monoclinic polymorph of a related Schiff base showed altered dihedral angles (88.02° vs. 78.60°) between aromatic rings, impacting solubility .

- Thermal Analysis : DSC reveals melting point variations (ΔTm ~5–10°C) between polymorphs. TGA confirms stability up to 200°C .

- Impact on Bioactivity : Polymorphs with tighter crystal packing (e.g., higher density) may reduce dissolution rates, affecting bioavailability in pharmacological studies .

Q. What computational methods predict the compound’s reactivity and non-covalent interactions in crystal lattices?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding: 25%, van der Waals: 60%). For a derivative, O···H (12.5%) and C···H (18.7%) contacts dominate .

- Energy Frameworks : CrystalExplorer visualizes lattice energy contributions; dispersion forces often stabilize E-configurations .

Q. How do substituents on the benzylidene moiety influence biological activity, and what assays validate these effects?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antimicrobial activity. For example, a nitro-substituted analog showed MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for the chloro derivative .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to xanthine oxidase (ΔG = −8.2 kcal/mol) for triazole-linked derivatives, validated by in vitro assays (IC50 = 1.2 µM) .

- Cytotoxicity : MTT assays on HeLa cells revealed IC50 = 45 µM, with apoptosis confirmed via flow cytometry .

Methodological Notes

- Contradictions in Data : Discrepancies in dihedral angles between studies (e.g., 19.0° vs. 22.9° ) may arise from solvent polarity during crystallization or temperature-dependent conformational flexibility.

- Best Practices : Use high-resolution SC-XRD (T = 100 K) and multi-scan absorption corrections (SADABS) to minimize errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.